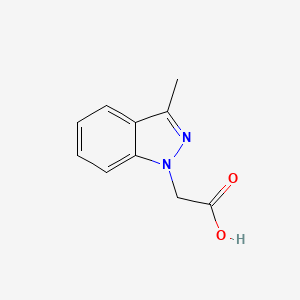
4-hydroxypyridine-2,6-dicarboxylate de diéthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4-hydroxypyridine-2,6-dicarboxylate is an organic compound with the molecular formula C11H13NO5 It is a derivative of pyridine, characterized by the presence of two ester groups and a hydroxyl group attached to the pyridine ring
Applications De Recherche Scientifique
Diethyl 4-hydroxypyridine-2,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 4-hydroxypyridine-2,6-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-2,6-pyridinedicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the formation of the diethyl ester .
Industrial Production Methods
In an industrial setting, the production of diethyl 4-hydroxypyridine-2,6-dicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures the consistent production of high-purity compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 4-hydroxypyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-oxo-2,6-pyridinedicarboxylic acid, while reduction can produce diethyl 4-hydroxypyridine-2,6-dicarboxylate alcohol .
Mécanisme D'action
The mechanism of action of diethyl 4-hydroxypyridine-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which may further interact with biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: Similar in structure but with methyl groups instead of a hydroxyl group.
Diethyl 4-aminopyridine-2,6-dicarboxylate: Contains an amino group instead of a hydroxyl group.
Diethyl 4-methoxypyridine-2,6-dicarboxylate: Features a methoxy group instead of a hydroxyl group.
Uniqueness
Diethyl 4-hydroxypyridine-2,6-dicarboxylate is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research applications .
Propriétés
IUPAC Name |
diethyl 4-oxo-1H-pyridine-2,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-3-16-10(14)8-5-7(13)6-9(12-8)11(15)17-4-2/h5-6H,3-4H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNBKZRLUKPGCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C=C(N1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-methanesulfonyl-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2519974.png)
![3-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2519975.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2519977.png)
![(E)-N-(benzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2519979.png)

![8-hydrazinyl-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2519982.png)
![5-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2519986.png)



![N-(4-methoxyphenethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2519992.png)
![2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2519994.png)
![5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2519996.png)
